

Application Notes: Probing SGLT2 Binding Sites with 4-Azidophlorizin

Author: BenchChem Technical Support Team. **Date:** December 2025

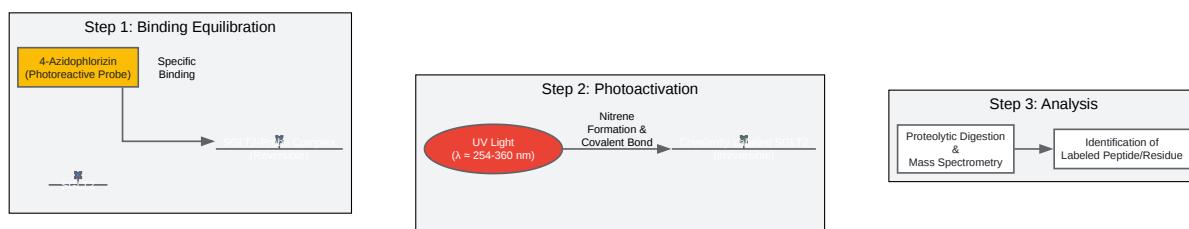
Compound of Interest

Compound Name: 4-Azidophlorizin

Cat. No.: B043439

[Get Quote](#)

Introduction


The Sodium-Glucose Co-transporter 2 (SGLT2) is a key membrane protein responsible for the reabsorption of glucose in the kidneys.^{[1][2]} Its critical role in glucose homeostasis has made it a prime target for the development of therapeutics for type 2 diabetes.^{[1][3]} SGLT2 inhibitors, such as the gliflozin class of drugs, are derived from the natural product phlorizin.^[4] Understanding the precise molecular interactions between these inhibitors and the transporter is crucial for the design of more potent and selective drugs.

Photoaffinity labeling is a powerful technique used to identify and characterize ligand-binding sites within proteins.^{[5][6]} This method utilizes a photoreactive probe that, upon binding to its target, can be covalently cross-linked to nearby amino acid residues by photo-irradiation.^{[7][8]} **4-Azidophlorizin**, a derivative of the potent SGLT inhibitor phlorizin, is designed for this purpose. The azido group is chemically inert in the dark, allowing the molecule to bind specifically to the SGLT2 active site. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that covalently bonds to adjacent residues, permanently "labeling" the binding pocket.^[9]

These application notes provide a framework for using **4-Azidophlorizin** to investigate the inhibitor binding site of SGLT2. The protocols outlined below are based on established methodologies for photoaffinity labeling of sodium-glucose co-transporters.^{[5][10][11]}

Principle of Photoaffinity Labeling

The process of photoaffinity labeling involves three key steps: equilibration, photoactivation, and analysis. Initially, the photoprobe (**4-Azidophlorizin**) is allowed to bind reversibly and specifically to the target protein (SGLT2). Subsequently, UV irradiation generates a reactive species that forms a covalent bond at or near the binding site. The covalently modified protein can then be isolated and analyzed to identify the labeled amino acid residues.

[Click to download full resolution via product page](#)

Mechanism of SGLT2 photoaffinity labeling.

Data Presentation

The binding affinity of a photoaffinity probe should be comparable to its parent compound to ensure specific labeling. While specific K_i or IC_{50} values for **4-Azidophlorizin** with SGLT2 are not readily available in the cited literature, data for phlorizin and other SGLT1/SGLT2 photoaffinity probes provide a benchmark for expected performance.

Compound	Target	Parameter	Value	Reference
Phlorizin	hSGLT2	Ki	39 nM	[12]
Phlorizin	hSGLT1	Ki	0.3 μ M	[12]
 [(4'- benzoyl)phenoxy]-D- glucopyranoside (BzG)	SGLT1	Ki	12 \pm 2 μ M	[13]
Dapagliflozin	hSGLT2	IC50	1.1 nM	[14]
Canagliflozin	hSGLT2	IC50	2.2 nM	[14]
Empagliflozin	hSGLT2	IC50	3.1 nM	[14]

Experimental Protocols

The following are generalized protocols for using **4-Azidophlorizin** to label SGLT2. These should be optimized for specific experimental systems.

Protocol 1: Preparation of Brush Border Membrane Vesicles (BBMVs)

This protocol is adapted for the preparation of membranes from cells expressing SGLT2 or from renal tissue.

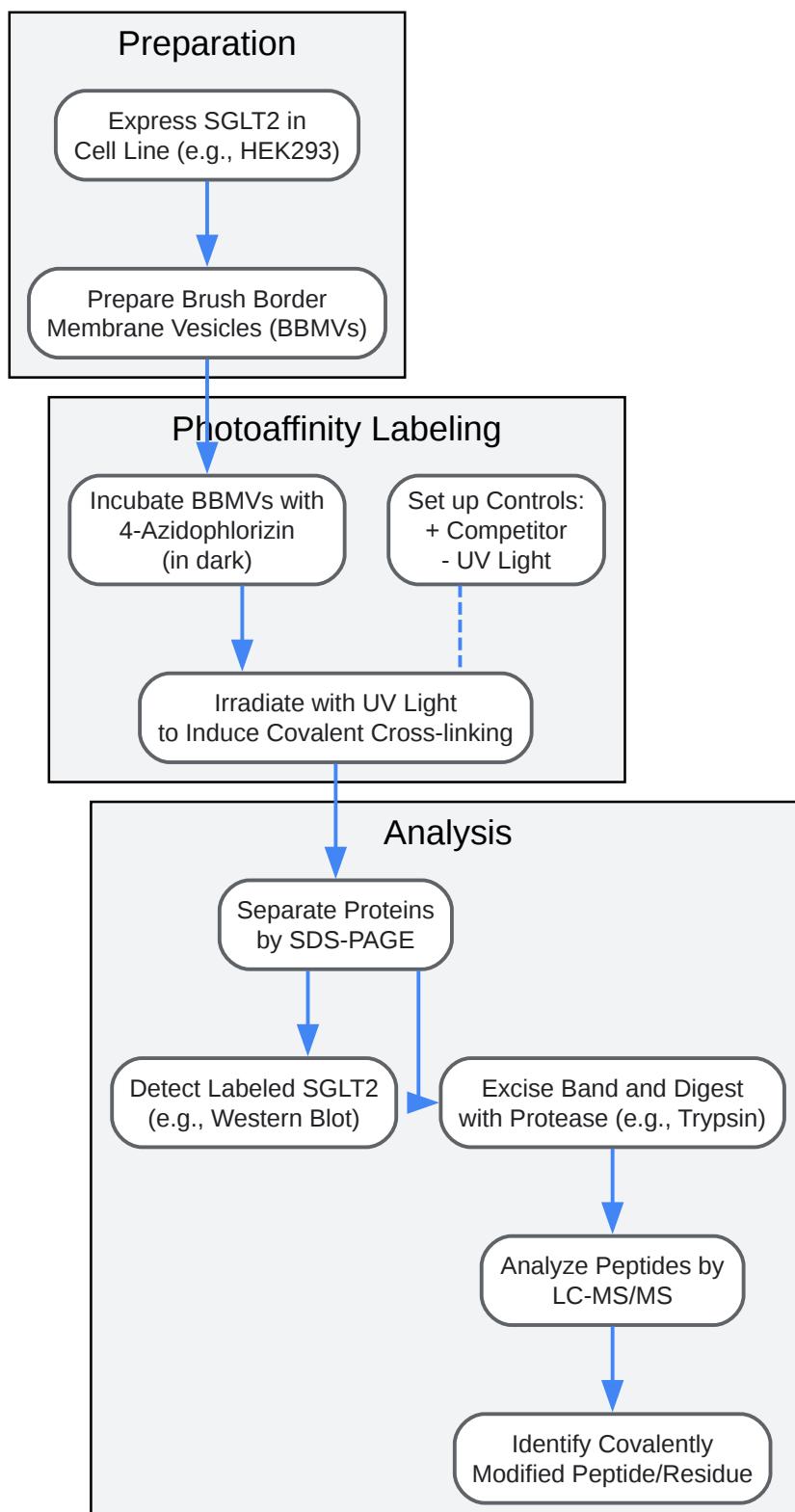
- Cell/Tissue Collection: Start with a pellet of cultured cells (e.g., HEK293-hSGLT2) or freshly dissected renal cortex tissue.
- Homogenization: Homogenize the sample in ice-cold buffer (e.g., 300 mM mannitol, 5 mM EGTA, 12 mM Tris-HCl, pH 7.1) with a protease inhibitor cocktail.
- Magnesium Precipitation: Add MgCl₂ to a final concentration of 10-12 mM and stir on ice for 15-20 minutes. This aggregates non-apical membranes.

- **Centrifugation:** Centrifuge at low speed (e.g., 1,500 x g) for 15 minutes to pellet cellular debris and aggregated membranes.
- **Supernatant Collection:** Collect the supernatant, which is enriched with brush border membranes.
- **High-Speed Centrifugation:** Centrifuge the supernatant at high speed (e.g., 30,000 x g) for 30 minutes to pellet the BBMVs.
- **Resuspension:** Resuspend the BBMV pellet in the desired experimental buffer (e.g., a buffer containing NaCl or KCl).
- **Protein Quantification:** Determine the protein concentration using a standard assay (e.g., Bradford or BCA). The vesicles can be used immediately or stored at -80°C.

Protocol 2: Photoaffinity Labeling of SGLT2 with 4-Azidophlorizin

- **Reaction Setup:** In a microcentrifuge tube or a well of a UV-transparent plate, combine BBMVs (50-100 µg of protein) with **4-Azidophlorizin** in a suitable binding buffer (e.g., 100 mM NaCl, 10 mM HEPES/Tris, pH 7.4). The final concentration of **4-Azidophlorizin** should be determined based on its binding affinity (typically 1-5 times the Kd or Ki).
- **Control Reactions:**
 - **Competition Control:** Include a reaction with **4-Azidophlorizin** plus a high concentration (e.g., 100x Ki) of a non-photoreactive competitor like phlorizin or a specific SGLT2 inhibitor (e.g., Dapagliflozin) to demonstrate the specificity of labeling.
 - **No UV Control:** Prepare a sample that is not exposed to UV light to check for any non-photochemical reactions.
- **Incubation:** Incubate the reactions in the dark at a controlled temperature (e.g., room temperature or 4°C) for 15-30 minutes to allow binding to reach equilibrium.
- **Photolysis:** Place the samples on ice and irradiate with a UV lamp (e.g., 254 nm or 350 nm) for a predetermined time (e.g., 1-20 minutes). The optimal wavelength and duration must be

determined empirically to maximize labeling while minimizing protein damage.[13]


- Quenching: Stop the reaction by adding a quenching reagent (e.g., DTT) or by washing the membranes to remove unbound probe.
- Sample Preparation for Analysis: Pellet the membranes by centrifugation, wash to remove residual reagents, and solubilize the protein for analysis by SDS-PAGE.

Protocol 3: Analysis of Labeled SGLT2

- SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
- Detection:
 - If using a radiolabeled or biotinylated version of **4-Azidophlorizin**, detect the labeled protein by autoradiography or streptavidin-blotting, respectively.
 - Alternatively, use a specific antibody against SGLT2 for Western blotting to confirm the identity of the labeled protein band. A shift in molecular weight or specific signal in the photolabeling lane compared to controls would indicate successful labeling.
- Identification of Labeled Residues (Mass Spectrometry):
 - Excise the protein band corresponding to SGLT2 from a Coomassie-stained gel.
 - Perform in-gel proteolytic digestion (e.g., with trypsin or chymotrypsin).
 - Analyze the resulting peptide fragments by LC-MS/MS.
 - Identify the peptide fragment that has been modified by **4-Azidophlorizin** by searching for the expected mass shift. The specific amino acid residue that was labeled can often be pinpointed by MS/MS fragmentation analysis.[10][13]

Experimental Workflow Visualization

The overall process from sample preparation to data analysis is a multi-step workflow that requires careful execution at each stage.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. SGLT2 Inhibitors: Uses, Types, and Side Effects Explained | National Kidney Foundation [kidney.org]
- 3. An Update on SGLT2 Inhibitors for the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ectrx.org [ectrx.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in photoaffinity labeling strategies to capture Glycan-Protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diazirine based photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photoaffinity labeling and identification of (a component of) the small-intestinal Na⁺,D-glucose transporter using 4-azidophlorizin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phlorizin recognition in a C-terminal fragment of SGLT1 studied by tryptophan scanning and affinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of photoaffinity probes [2(')-iodo-4(')-(3(")-trifluoromethyldiazirinyl)phenoxy]-D-glucopyranoside and [(4(')-benzoyl)phenoxy]-D-glucopyranoside for the identification of sugar-binding and phlorizin-binding sites in the sodium/D-glucose cotransporter protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes: Probing SGLT2 Binding Sites with 4-Azidophlorizin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b043439#using-4-azidophlorizin-to-study-inhibitor-binding-sites-on-sglt2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com